N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride

Description

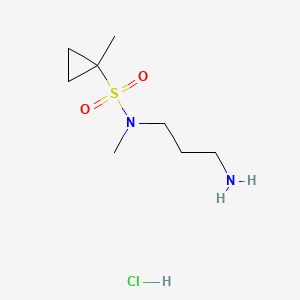

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamide hydrochloride is a cyclopropane-containing sulfonamide derivative characterized by a 3-aminopropyl group and dual methyl substitutions at the nitrogen and cyclopropane ring. The cyclopropane ring enhances metabolic stability, while the sulfonamide and aminopropyl groups may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-8(4-5-8)13(11,12)10(2)7-3-6-9;/h3-7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDMNLZCLFAIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)N(C)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the aminopropyl group and the sulfonamide group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Sulfonamide Derivatives

(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide Hydrochloride

- Molecular Formula : C₉H₁₅ClF₂N₂O₃S

- Molecular Weight : 304.746 g/mol

- The cyclopropane-carboxamide core differs from the sulfonamide in the main compound, altering hydrogen-bonding capacity.

- Applications: Likely explored as a protease inhibitor due to structural similarities to known cyclopropane-based drugs .

1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide Hydrochloride

- Molecular Formula : C₇H₁₆ClN₂O₂S

- Molecular Weight : 228.73 g/mol (estimated)

- Key Features: Replaces the aminopropyl group with an aminomethyl substituent, reducing steric bulk. This may increase solubility but decrease binding affinity in biological targets compared to the main compound .

Table 1: Cyclopropane Sulfonamide Analogs

Cyclobutane and Carboxamide Derivatives

N-(3-Aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide Hydrochloride

- Molecular Formula : C₁₀H₁₈ClF₂N₃O

- Molecular Weight : 295.72 g/mol

- The difluoro substituent may enhance metabolic stability and bioavailability .

Chloropropylamine Derivatives

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

Polyamine Derivatives

Spermidine Trihydrochloride

- Molecular Formula : C₇H₁₉N₃·3HCl

- Molecular Weight : 254.64 g/mol

- Key Features: Contains a 3-aminopropyl moiety but lacks cyclopropane/sulfonamide groups. Polyamines like spermidine are critical in cell proliferation, suggesting the aminopropyl group in the main compound may confer similar biological interactions .

Physicochemical Properties and Structure-Activity Relationships (SAR)

- Lipophilicity : Difluoromethyl and cyclopropane groups increase logP values (e.g., 2.94 for ), favoring blood-brain barrier penetration.

- Solubility : Sulfonamide and hydrochloride salt forms improve aqueous solubility compared to neutral analogs.

- Steric Effects: Bulkier substituents (e.g., aminopropyl vs. aminomethyl) may hinder binding to compact active sites but improve selectivity .

Biological Activity

N-(3-aminopropyl)-N,1-dimethylcyclopropane-1-sulfonamidehydrochloride is a chemical compound characterized by its unique structural features, including an aminopropyl group, a dimethylcyclopropane ring, and a sulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C8H21N3O2S·HCl

- Molecular Weight : 159.27 g/mol

- CAS Number : 2839138-55-3

The presence of the cyclopropane ring contributes to the rigidity of the molecule, while the sulfonamide group enhances its interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The aminopropyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to target molecules. The sulfonamide moiety can also participate in various binding interactions that modulate the activity of these targets.

Biological Studies and Findings

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that sulfonamide compounds often exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is essential for bacterial growth.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics.

Case Study 2: Cytotoxicity Assessment

In vitro assays were performed on human cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. Further investigations into its mechanism revealed involvement in the disruption of mitochondrial membrane potential.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Yes | Inhibition of folic acid synthesis |

| Sulfanilamide | High | Moderate | Inhibition of dihydropteroate synthase |

| Trimethoprim | High | Low | Inhibition of dihydrofolate reductase |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Industrial production often employs large-scale reactors and advanced purification techniques to ensure high yield and purity.

Synthesis Steps

- Preparation of Cyclopropane Ring : Utilizing cyclization reactions.

- Introduction of Aminopropyl Group : Achieved through nucleophilic substitution.

- Formation of Sulfonamide Group : Reaction with sulfonyl chlorides.

- Hydrochloride Salt Formation : Final step to enhance solubility.

Safety and Environmental Impact

Safety assessments indicate that while this compound is generally safe under controlled conditions, it can be corrosive and irritating upon contact with skin or eyes. Environmental studies suggest that it is readily biodegradable but toxic to aquatic life.

Safety Data Summary

| Property | Value |

|---|---|

| Acute Toxicity | Harmful by oral routes |

| Skin/Eye Irritation | Corrosive |

| Environmental Persistence | Readily biodegradable |

| Aquatic Toxicity | Toxic to aquatic life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.